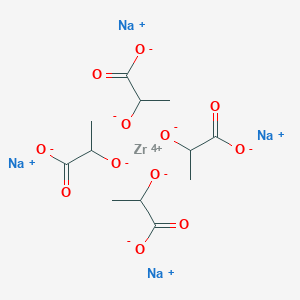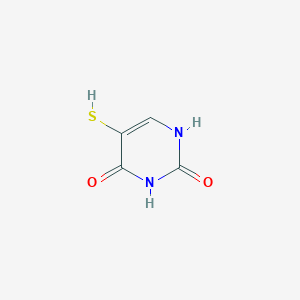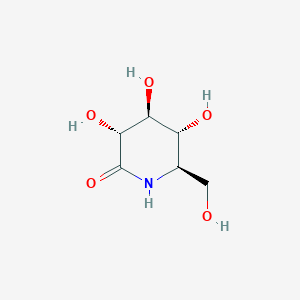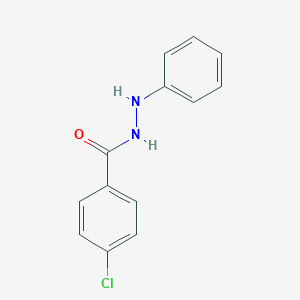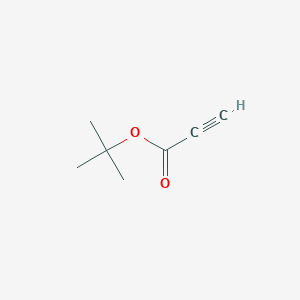![molecular formula C12H10OS B084213 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- CAS No. 10243-18-2](/img/structure/B84213.png)
5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of organic compounds known as naphthothiophenes, which are known for their diverse chemical properties and biological activities.
作用机制
The mechanism of action of 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- varies depending on its application. In the case of metal ion detection, the compound binds to the metal ion through its sulfur atom, forming a stable complex. This complex can then be detected using various spectroscopic techniques.
In the case of PDT, the compound is activated by light, leading to the production of reactive oxygen species that can damage cancer cells. This damage can lead to cell death and the destruction of the tumor.
生化和生理效应
The biochemical and physiological effects of 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- vary depending on its application. In the case of metal ion detection, the compound does not have any significant effects on biological systems.
In the case of PDT, the compound can have both positive and negative effects on biological systems. The production of reactive oxygen species can lead to the destruction of cancer cells, but can also cause damage to healthy cells in the surrounding tissue. Therefore, careful dosing and targeting are necessary to minimize the negative effects of PDT.
实验室实验的优点和局限性
One of the major advantages of 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- is its high selectivity for certain metal ions, which makes it an excellent probe for metal ion detection. Additionally, its excellent PDT properties make it a promising candidate for the treatment of various types of cancer.
One of the limitations of 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- is its limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, its potential toxicity to healthy cells in the surrounding tissue during PDT requires careful dosing and targeting.
未来方向
There are several future directions for the research on 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-. One direction is the development of more efficient and selective metal ion probes based on this compound. Another direction is the optimization of PDT protocols using this compound to improve its efficacy and reduce its potential toxicity to healthy cells. Additionally, the development of new applications for this compound in other fields such as materials science and catalysis is also an area of interest for future research.
合成方法
The synthesis of 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- involves the reaction of 2-methyl-3,4-dihydronaphthalen-1(2H)-one with sulfur in the presence of a catalyst. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.
科研应用
5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions such as copper, zinc, and mercury, and can be used for the detection and quantification of these ions in biological and environmental samples.
Another area of research is the use of 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species that can kill cancer cells. 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- has been shown to have excellent PDT properties and can be used for the treatment of various types of cancer.
性质
CAS 编号 |
10243-18-2 |
|---|---|
产品名称 |
5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- |
分子式 |
C12H10OS |
分子量 |
202.27 g/mol |
IUPAC 名称 |
3-methyl-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraen-7-one |
InChI |
InChI=1S/C12H10OS/c1-7-8-5-6-10(13)9-3-2-4-11(14-7)12(8)9/h2-4H,5-6H2,1H3 |
InChI 键 |
GYGNPOUNLUDESE-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(=O)C3=C2C(=CC=C3)S1 |
规范 SMILES |
CC1=C2CCC(=O)C3=C2C(=CC=C3)S1 |
同义词 |
3,4-Dihydro-2-methyl-5H-naphtho[1,8-bc]thiophen-5-one |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



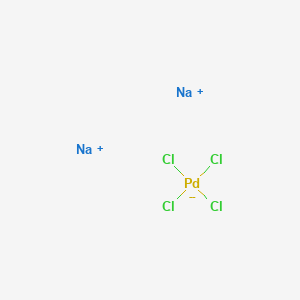
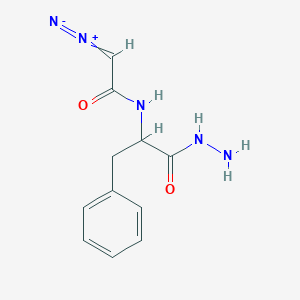
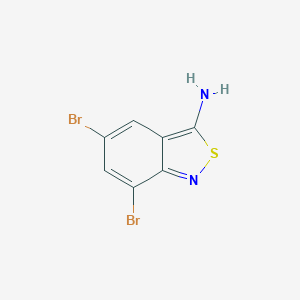
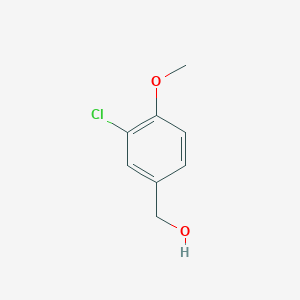
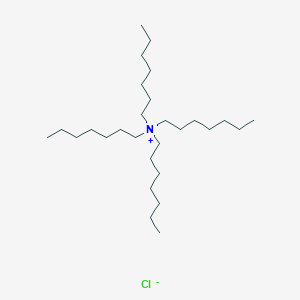
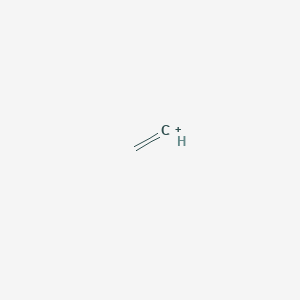
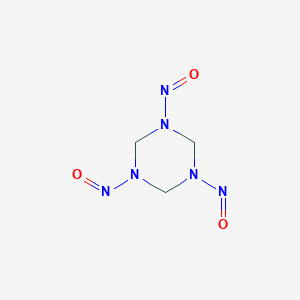
![1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B84146.png)
